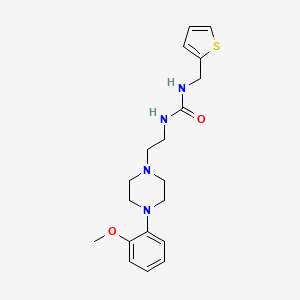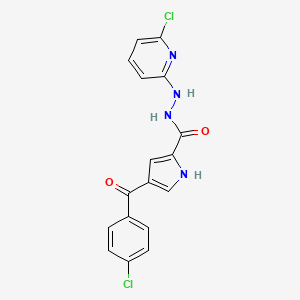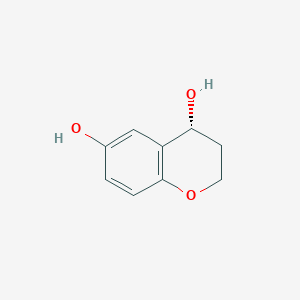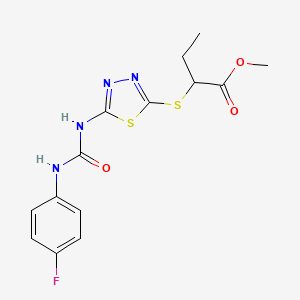![molecular formula C16H15ClFN5O2 B2644641 8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 1010902-37-0](/img/structure/B2644641.png)
8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure that includes a purine core, which is a common scaffold in many biologically active molecules, and a substituted benzyl group that can influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and 1,3-dimethyluric acid.
Alkylation: The first step involves the alkylation of 1,3-dimethyluric acid with 2-chloro-6-fluorobenzyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the imidazo[2,1-f]purine core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Oxidation and Reduction: The purine core can participate in redox reactions, which can modify its electronic properties and biological activity.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the imidazo[2,1-f]purine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can produce oxidized purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used to study the interactions of purine derivatives with biological targets. It can serve as a probe to investigate enzyme mechanisms and receptor binding.
Medicine
Medically, 8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of 8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The chloro and fluoro substituents can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(2-chlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- 8-(2-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- 8-(2-bromobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Uniqueness
The presence of both chloro and fluoro substituents in 8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to enhanced efficacy and selectivity in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN5O2/c1-20-13-12(14(24)21(2)16(20)25)23-7-6-22(15(23)19-13)8-9-10(17)4-3-5-11(9)18/h3-5H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDXNWRBRAGKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2644560.png)
![methyl 4-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2644562.png)
![4-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine](/img/structure/B2644563.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2644566.png)

acetonitrile](/img/structure/B2644568.png)



![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2644575.png)
![2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2644577.png)
![N-(2-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2644579.png)

![(2E)-1-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-5-yl}-3-phenylprop-2-en-1-one](/img/structure/B2644581.png)
